molecular formula C13H9ClN2O4 B13903042 5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13903042
M. Wt: 292.67 g/mol
InChI Key: XVCSVXBKOFWSJI-ZZXKWVIFSA-N
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Description

5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxy group, and a tetrahydropyrimidine-dione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of the chlorophenyl group and the tetrahydropyrimidine-dione core. Common synthetic routes may involve:

    Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form the enone structure.

    Cyclization: The enone intermediate undergoes cyclization to form the tetrahydropyrimidine-dione core.

    Hydroxylation: Introduction of the hydroxy group at the appropriate position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The enone structure can be reduced to form a saturated compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a saturated hydrocarbon.

Scientific Research Applications

5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.

Properties

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H9ClN2O4/c14-8-4-1-7(2-5-8)3-6-9(17)10-11(18)15-13(20)16-12(10)19/h1-6H,(H3,15,16,18,19,20)/b6-3+

InChI Key

XVCSVXBKOFWSJI-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(NC(=O)NC2=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(NC(=O)NC2=O)O)Cl

Origin of Product

United States

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